(E)-Ethyl 3-(4-(1-(2-aminoethyl)pyrrolidin-2-yl)phenyl)acrylate
CAS No.: 1706519-96-1
Cat. No.: VC2746913
Molecular Formula: C17H24N2O2
Molecular Weight: 288.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1706519-96-1 |
---|---|
Molecular Formula | C17H24N2O2 |
Molecular Weight | 288.4 g/mol |
IUPAC Name | ethyl (E)-3-[4-[1-(2-aminoethyl)pyrrolidin-2-yl]phenyl]prop-2-enoate |
Standard InChI | InChI=1S/C17H24N2O2/c1-2-21-17(20)10-7-14-5-8-15(9-6-14)16-4-3-12-19(16)13-11-18/h5-10,16H,2-4,11-13,18H2,1H3/b10-7+ |
Standard InChI Key | LIYIADSINKUERW-JXMROGBWSA-N |
Isomeric SMILES | CCOC(=O)/C=C/C1=CC=C(C=C1)C2CCCN2CCN |
SMILES | CCOC(=O)C=CC1=CC=C(C=C1)C2CCCN2CCN |
Canonical SMILES | CCOC(=O)C=CC1=CC=C(C=C1)C2CCCN2CCN |
Introduction
Chemical Identity and Properties
(E)-Ethyl 3-(4-(1-(2-aminoethyl)pyrrolidin-2-yl)phenyl)acrylate is a complex organic molecule characterized by the following properties:
Basic Chemical Information
The compound presents an interesting case in chemical cataloging, with two reported CAS numbers:
Property | Value | Source |
---|---|---|
Primary CAS Number | 1706519-96-1 | |
Alternative CAS Number | 1980007-90-6 | |
Molecular Formula | C₁₇H₂₄N₂O₂ | |
Molecular Weight | 288.38 g/mol | |
Storage Condition | 2-8°C |
Structural Features
The molecule contains several key structural elements that contribute to its potential biological activity:
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An aminoethyl-pyrrolidine moiety that provides basic nitrogen centers
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A phenyl ring as a rigid spacer
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An α,β-unsaturated ester (acrylate) group with (E)-configuration
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Multiple nitrogen-containing functional groups capable of hydrogen bonding
These structural features collectively contribute to the compound's potential interactions with biological targets, particularly receptor systems in the central nervous system .
Biological Activity and Pharmaceutical Applications
(E)-Ethyl 3-(4-(1-(2-aminoethyl)pyrrolidin-2-yl)phenyl)acrylate shows promise for various pharmaceutical applications, particularly in neuropharmacology and oncology.
Receptor Interactions
The compound's structure suggests potential activity as:
"A valuable intermediate in the design of drugs targeting neurological and cardiovascular systems. It is often employed in the creation of receptor modulators, such as dopamine or serotonin receptor ligands, due to its ability to interact with neurotransmitter pathways."
This makes it particularly interesting for research into psychiatric conditions such as depression, anxiety, and other neurological disorders .
Structure-Activity Relationships
Key Pharmacophore Elements
The compound contains several structural elements that potentially contribute to its biological activity:
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The pyrrolidine ring provides a rigid cyclic amine that can interact with receptor binding pockets
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The aminoethyl side chain offers flexibility for additional hydrogen bonding interactions
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The phenyl ring serves as a hydrophobic spacer and potential π-stacking element
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The α,β-unsaturated ester provides both hydrogen bond acceptor capability and potential for further reactivity
Comparative Analysis with Related Compounds
Comparison with structurally related compounds provides insight into potential structure-activity relationships:
Compound | Structural Difference | Potential Impact on Activity |
---|---|---|
(E)-Ethyl 3-(pyrrolidin-1-yl)acrylate | Lacks aminoethyl and phenyl groups | Reduced complexity and specificity |
1-(2-Aminoethyl)pyrrolidine | Lacks phenyl and acrylate groups | Core fragment with different applications |
3-(2-aminoethyl)-5-hydroxy-1H-pyrazole | Different heterocyclic system | Alternative binding profile |
Research Applications and Method Development
Stock Solution Preparation
Proper preparation of stock solutions is critical for consistent experimental results:
Target Concentration | Amount of Compound |
---|---|
1 mg | |
1 mM | 3.4676 mL |
5 mM | 0.6935 mL |
10 mM | 0.3468 mL |
"To increase solubility, heat the tube to 37°C and then oscillate in an ultrasonic bath for some time."
Supplier | Catalog Number | Package Size | Price Range (USD) | Availability |
---|---|---|---|---|
MySkin Recipes | 37234 | 0.200 g | $349-468 | 10-20 days |
GlpBio | GF50915 | Various | Not specified | Not specified |
CymitQuimica | 54-OR302590 | Not specified | Inquire | Estimated by April 23, 2025 |
The price variation ($349-468 for 0.2g) suggests this is a specialty research compound with complex synthesis requirements .
Current Research Directions
Pharmaceutical Development
Current research appears focused on several directions:
"Researchers also explore its potential in the development of anti-inflammatory and anticancer compounds, leveraging its structural versatility to enhance drug efficacy and selectivity."
A patent application suggests specific investigation into "compounds for suppressing EGFR mutant cancer and pharmaceutical use thereof," indicating ongoing research into oncology applications .
Synthetic Methodology Development
Research into green chemistry approaches for the synthesis of similar compounds suggests ongoing interest in developing more efficient and environmentally friendly production methods .
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